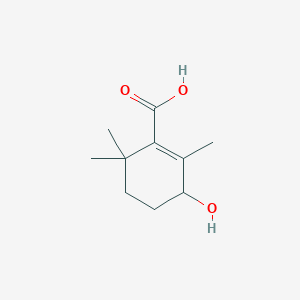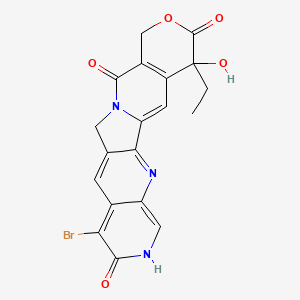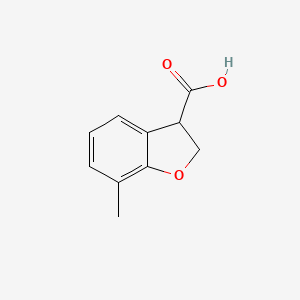
2-Isopropyl-5-(phenylamino)pyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-isopropil-5-(fenilamino)pirimidina-4-carboxílico es un derivado de pirimidina conocido por sus diversas aplicaciones en investigación científica. Las pirimidinas son compuestos heterocíclicos aromáticos que contienen dos átomos de nitrógeno en las posiciones 1 y 3 del anillo de seis miembros. Este compuesto es de interés debido a sus posibles efectos farmacológicos, incluidas las propiedades antiinflamatorias, antibacterianas y antivirales .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 2-isopropil-5-(fenilamino)pirimidina-4-carboxílico generalmente involucra la reacción de acoplamiento de Suzuki-Miyaura, que es una reacción de formación de enlaces carbono-carbono catalizada por metales de transición ampliamente aplicada. Esta reacción es conocida por sus condiciones suaves y tolerantes a grupos funcionales . La ruta sintética general implica el acoplamiento de un reactivo de boro con un haluro de arilo en presencia de un catalizador de paladio.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están ampliamente documentados. Los principios de la síntesis orgánica a gran escala, como la optimización de las condiciones de reacción, el uso de reactivos rentables y la implementación de técnicas de purificación eficientes, serían aplicables.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 2-isopropil-5-(fenilamino)pirimidina-4-carboxílico puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones varían según el resultado deseado, pero generalmente implican temperaturas controladas y solventes específicos.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
El ácido 2-isopropil-5-(fenilamino)pirimidina-4-carboxílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Medicina: Sus propiedades farmacológicas lo convierten en un candidato para el desarrollo de fármacos, particularmente para agentes antiinflamatorios y antimicrobianos.
Industria: Se puede utilizar en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido 2-isopropil-5-(fenilamino)pirimidina-4-carboxílico implica su interacción con dianas moleculares y vías específicas. Por ejemplo, sus efectos antiinflamatorios se atribuyen a su respuesta inhibitoria frente a la expresión y las actividades de ciertos mediadores inflamatorios vitales como la prostaglandina E2, la óxido nítrico sintasa inducible y el factor de necrosis tumoral-α .
Comparación Con Compuestos Similares
Compuestos Similares
Pirrolidina: Un andamiaje versátil utilizado en el descubrimiento de fármacos por su actividad biológica.
Pirrolizinas: Conocidas por sus propiedades farmacológicas.
Pirrolidina-2-ona: Utilizada en diversas aplicaciones de química medicinal.
Pirrolidina-2,5-dionas: Estudiadas por sus posibles efectos terapéuticos.
Singularidad
El ácido 2-isopropyl-5-(fenilamino)pirimidina-4-carboxílico destaca por su estructura específica, que confiere propiedades farmacológicas únicas. Su capacidad para inhibir múltiples mediadores inflamatorios lo convierte en un compuesto valioso para el desarrollo de agentes antiinflamatorios .
Propiedades
Fórmula molecular |
C14H15N3O2 |
|---|---|
Peso molecular |
257.29 g/mol |
Nombre IUPAC |
5-anilino-2-propan-2-ylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C14H15N3O2/c1-9(2)13-15-8-11(12(17-13)14(18)19)16-10-6-4-3-5-7-10/h3-9,16H,1-2H3,(H,18,19) |
Clave InChI |
FBHNGETWUNHIRE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC=C(C(=N1)C(=O)O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-carboxylic acid, cis](/img/structure/B12311261.png)



![Ethyl 7-(thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12311292.png)

![rac-(1R,6R,7S)-7-bromo-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B12311304.png)

![Rac-(3ar,6ar)-hexahydrofuro[2,3-c]furan-2-ylmethanamine](/img/structure/B12311323.png)

![Ethyl 3-(((allyloxy)carbonyl)amino)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B12311329.png)

![1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, bariumsalt (2:1)](/img/structure/B12311347.png)

